molecular formula C11H16BrNO4 B563307 rac α-Ethyl DOPA Hydrobromide CAS No. 1329833-85-3

rac α-Ethyl DOPA Hydrobromide

Cat. No.: B563307
CAS No.: 1329833-85-3
M. Wt: 306.156
InChI Key: AIUVUJQXEMPCTK-UHFFFAOYSA-N
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Description

rac α-Ethyl DOPA Hydrobromide is a synthetic derivative of 3,4-dihydroxyphenylalanine (DOPA), a catecholamine precursor with established therapeutic applications in neurological disorders such as Parkinson’s disease. The compound features an ethyl group substitution at the α-carbon of the DOPA backbone and exists as a racemic mixture (rac) of enantiomers. Its hydrobromide salt form enhances solubility and stability, critical for pharmaceutical formulations. Structurally, it differs from natural DOPA and other alkyl-substituted analogs (e.g., α-methyl-DOPA) by the length of the alkyl chain and the presence of a bromide counterion .

Properties

CAS No.

1329833-85-3

Molecular Formula

C11H16BrNO4

Molecular Weight

306.156

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide

InChI

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H

InChI Key

AIUVUJQXEMPCTK-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

Synonyms

L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide;  α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac α-Ethyl DOPA Hydrobromide typically involves the reaction of α-ethyl-DOPA with hydrobromic acid. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac α-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

rac α-Ethyl DOPA Hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac α-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between rac α-Ethyl DOPA Hydrobromide and related compounds are outlined in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Substituent Salt Form Solubility
rac α-Ethyl DOPA HBr Not Provided* C₁₁H₁₅NO₄·HBr ~317.2 (calc.) α-Ethyl Hydrobromide High (aqueous)
α-Methyl-L-DOPA 41372-08-1 C₁₀H₁₃NO₄·1.5H₂O 238.24 α-Methyl Hydrate Moderate (H₂O)
DOPA (Levodopa) 59-92-7 C₉H₁₁NO₄ 197.19 None Free amino acid Low (H₂O)
Eletriptan Hydrobromide 143322-58-1 C₂₂H₂₆N₂O₂S·HBr 462.43 N/A Hydrobromide Readily soluble
  • Hydrobromide salts generally exhibit superior aqueous solubility compared to hydrates or free bases, as seen in Eletriptan HBr (evidence 3, 5) and Darifenacin HBr (evidence 8).
Pharmacological and Therapeutic Profiles
  • DOPA Derivatives in Parkinsonism : α-Methyl-DOPA (e.g., L-α-Methyl-DOPA) is a well-established antihypertensive agent and a precursor in Parkinson’s therapy. Its methyl substitution slows decarboxylation, prolonging bioavailability. The ethyl analog may further delay metabolism but risks reduced blood-brain barrier permeability due to increased hydrophobicity .
  • Antioxidant and Antiviral Potential: highlights that short alkyl chains (methyl, ethyl) on catechol derivatives enhance antioxidant activity. However, ethyl-substituted compounds may exhibit lower efficacy compared to methyl analogs due to reduced polarity, as seen in hydroxytyrosol esters .
Stability and Formulation
  • Salt Form Advantages : Hydrobromide salts (e.g., Eletriptan HBr in evidence 3) are often chosen for their stability and predictable crystallinity. rac α-Ethyl DOPA HBr’s bromide counterion likely improves shelf-life compared to hydrate forms like α-Methyl-DOPA, which require controlled storage (RT, as per evidence 9).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac α-Ethyl DOPA Hydrobromide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling DOPA derivatives with ethyl groups via nucleophilic substitution, followed by hydrobromide salt formation. For purification, recrystallization from hexane/ethyl acetate mixtures is effective, yielding ~67% purity (based on analogous DOPA monomer synthesis) . Validate purity using high-performance liquid chromatography (HPLC) paired with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .

Q. How do solubility properties of this compound influence experimental design?

  • Methodology : The compound is insoluble in water, methanol, and chloroform but partially soluble in dimethyl sulfoxide (DMSO) and fully soluble in 1 M KOH. Pre-dissolve in DMSO for in vitro studies, and use alkaline buffers (pH >10) for aqueous experiments. Always confirm solubility under experimental conditions to avoid precipitation artifacts .

Q. What standardized protocols exist for quantifying this compound in biological matrices?

  • Methodology : Use electron capture negative ionization mass spectrometry (ECNI-MS) with deuterated internal standards (e.g., [²H₃]DOPA) for high sensitivity. Calibrate with standards ranging from 3 ng to 50 pg/μL. Recovery rates >90% are achievable by spiking labeled analogs before extraction .

Advanced Research Questions

Q. How can atomic force microscopy (AFM) elucidate the adhesive mechanisms of this compound?

  • Methodology : Employ single-molecule force spectroscopy (SMFS) with functionalized AFM tips to measure DOPA-surface interaction forces. Key controls: (1) Use unmodified hyaluronic acid (HA) tips to confirm specificity of DOPA adhesion; (2) Compare with dopamine-functionalized tips to distinguish catechol-mediated binding from nonspecific interactions. Rupture forces >100 pN indicate strong coordination bonds, likely involving Fe³⁺ .

Q. What experimental strategies resolve contradictions in DOPA oxidation kinetics across studies?

  • Methodology : Variations arise from pH, oxygen levels, and metal ion presence. Design experiments with:

  • In-situ oxidation control : Use electrochemical cells to modulate DOPA redox states.
  • Spectroscopic validation : Track oxidation via UV-Vis (λ = 400–500 nm for dopaquinone) and Raman spectroscopy (peaks at 1350–1500 cm⁻¹ for quinone stretching) .

Q. How does fluorination at the 6-position (as in 6-Fluoro DL-DOPA) compare to ethyl modification in this compound for neuroimaging applications?

  • Methodology : While 6-fluoro-DOPA is PET-active due to ¹⁸F labeling, this compound’s ethyl group enhances blood-brain barrier penetration. Compare pharmacokinetics using microdialysis in rodent models and assess metabolic stability via LC-MS/MS to quantify dopamine metabolites .

Q. What are the challenges in correlating DOPA content with adhesive performance in polymer hydrogels?

  • Methodology : Use fracture mechanics tests (e.g., lap-shear adhesion) with incremental DOPA concentrations. Control peptide composition and substrate chemistry (e.g., TiO₂ vs. SiO₂). Adhesive strength plateaus above 10 mol% DOPA due to crosslinking saturation, highlighting the need for balanced stoichiometry .

Data Interpretation and Validation

Q. How to distinguish DOPA-specific interactions from background noise in AFM force curves?

  • Methodology : Analyze sawtooth-like force-extension curves (indicative of sequential bond rupture) and validate via:

  • Negative controls : Unmodified probes or dopamine-functionalized tips.
  • Statistical thresholds : Discard events with rupture forces <50 pN (attributed to nonspecific van der Waals interactions) .

Q. What statistical approaches mitigate biases in DOPA-related metabolite quantification?

  • Methodology : Apply linear mixed-effects models to account for batch variability in LC-MS/MS data. Use [²H₃]DOPA as an internal standard to normalize recovery rates (85–95% in plasma). Report limit of detection (LOD) as 11 ng/mL and limit of quantification (LOQ) as 33 ng/mL .

Tables for Key Experimental Parameters

Parameter Recommended Value Reference
Solubility in DMSO20 mg/mL (partial)
ECNI-MS Detection Limit3 ng/mL (signal-to-noise >3)
AFM Rupture Force Threshold>50 pN (DOPA-specific)
Adhesive Strength Plateau10 mol% DOPA in hydrogels

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